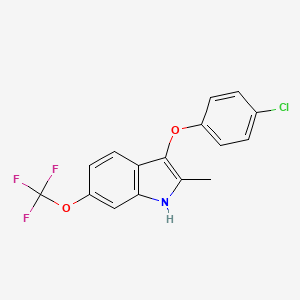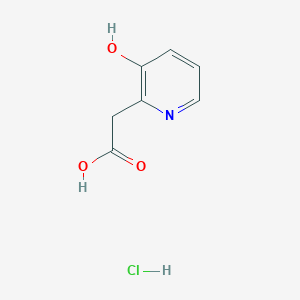
Triammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triammonium is a chemical compound that plays a significant role in various scientific and industrial applications. It is known for its ability to participate in numerous chemical reactions and serve as a buffering agent. This compound citrate, for instance, is a well-known derivative of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triammonium compounds can be synthesized through various chemical reactions involving ammonia and other reactants. The specific synthetic route depends on the desired this compound derivative. For example, this compound citrate can be prepared by reacting citric acid with ammonia under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound compounds typically involves large-scale reactions with precise control over temperature, pressure, and reactant concentrations. These methods ensure the efficient and cost-effective production of high-purity this compound compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Triammonium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific structure and functional groups present in the compound.
Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired reaction outcome. For example, oxidation reactions may involve oxidizing agents such as hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.
Major Products Formed: The products of these reactions can vary widely, ranging from simple inorganic salts to complex organic molecules. The specific products depend on the reactants and reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Triammonium compounds have diverse applications in scientific research, including:
Chemistry: this compound compounds are used as buffering agents in chemical reactions and analytical procedures.
Biology: They play a role in biological studies, particularly in understanding cellular processes and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: These compounds are used in various industrial processes, including food additives, pharmaceuticals, and agricultural products.
Wirkmechanismus
The mechanism by which triammonium compounds exert their effects depends on their specific structure and functional groups. For example, this compound citrate acts as a buffering agent by maintaining a stable pH in solutions. The molecular targets and pathways involved in its mechanism of action can vary based on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
Ammonium citrate
Ammonium chloride
Sodium citrate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C44H28N5O9S3-3 |
|---|---|
Molekulargewicht |
866.9 g/mol |
IUPAC-Name |
4-[20-(4-aminophenyl)-10,15-bis(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |
InChI |
InChI=1S/C44H31N5O9S3/c45-29-9-1-25(2-10-29)41-33-17-19-35(46-33)42(26-3-11-30(12-4-26)59(50,51)52)37-21-23-39(48-37)44(28-7-15-32(16-8-28)61(56,57)58)40-24-22-38(49-40)43(36-20-18-34(41)47-36)27-5-13-31(14-6-27)60(53,54)55/h1-24,46,49H,45H2,(H,50,51,52)(H,53,54,55)(H,56,57,58)/p-3 |
InChI-Schlüssel |
LYMXZAHQTVAWKE-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)







![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)

![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)

